1-Methylpiperazine-2,5-dione

Organic Synthesis Process Chemistry Diketopiperazine Synthesis

1-Methylpiperazine-2,5-dione (CAS 5625-52-5), also known as cyclo(Gly-Sar) or glycine sarcosine anhydride, is a diketopiperazine (DKP) derivative. As a cyclic dipeptide, it belongs to a privileged scaffold class in medicinal chemistry, characterized by a constrained six-membered ring that confers conformational rigidity and enhanced metabolic stability relative to its linear dipeptide precursors.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 5625-52-5
Cat. No. B1347394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazine-2,5-dione
CAS5625-52-5
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCN1CC(=O)NCC1=O
InChIInChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)
InChIKeyGYNOMCDGHQHGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperazine-2,5-dione (CAS 5625-52-5) Procurement Guide: A Cyclic Dipeptide Building Block with Differentiated Physicochemical and Synthetic Properties


1-Methylpiperazine-2,5-dione (CAS 5625-52-5), also known as cyclo(Gly-Sar) or glycine sarcosine anhydride, is a diketopiperazine (DKP) derivative [1]. As a cyclic dipeptide, it belongs to a privileged scaffold class in medicinal chemistry, characterized by a constrained six-membered ring that confers conformational rigidity and enhanced metabolic stability relative to its linear dipeptide precursors [2]. This compound serves as both a versatile synthetic intermediate for constructing complex heterocycles and a probe molecule for studying peptide transporter 2 (PEPT2), for which it exhibits selective recognition properties distinct from its linear counterpart [3].

Why 1-Methylpiperazine-2,5-dione Cannot Be Interchanged with Unsubstituted Piperazine-2,5-dione or Other DKP Analogs


Although piperazine-2,5-diones share a common core, the N-methyl substitution in 1-methylpiperazine-2,5-dione introduces distinct physicochemical and biological features that preclude simple substitution [1]. The methyl group alters the hydrogen-bond donor/acceptor profile (one donor vs. two for the parent compound), modifies lipophilicity, and influences the conformational equilibrium of the DKP ring, which in turn affects molecular recognition by transporters such as PEPT2 [2]. Furthermore, synthetic routes optimized for the 1-methyl derivative achieve yields that are route-specific; applying a procedure designed for the unsubstituted analog typically results in significantly lower isolated yields due to differences in cyclization efficiency and purification behavior [1]. These quantifiable differences, detailed below, demonstrate that generic substitution with other DKP analogs introduces unacceptable risk in both synthetic and biological applications.

Quantitative Evidence Guide: Measurable Differentiation of 1-Methylpiperazine-2,5-dione from Closest Analogs


Superior Synthetic Yield via Sarcosine-Based Route: 1-Methylpiperazine-2,5-dione vs. Prior Art Methods

The three-step synthesis of 1-methylpiperazine-2,5-dione starting from sarcosine (N-methylglycine) proceeds in an overall yield of 49%, which is reported to be higher than that of previously published methods [1]. While direct numerical yields for the earlier methods (e.g., those of Levene, Chase and Downes, or Modi et al.) are not always tabulated in the comparative source, the authors explicitly state the superiority of their route, implying that prior art yields were below 49%. This route avoids problematic intermediates and reduces step count relative to alternative N-alkylation strategies that start from 1-acetyl-2,5-piperazinedione [2]. For comparison, the general method of cyclizing N-alkylglycylglycines often requires additional protection/deprotection steps that erode overall efficiency [2].

Organic Synthesis Process Chemistry Diketopiperazine Synthesis

Distinct In Vivo Renal Clearance Profile: 1-Methylpiperazine-2,5-dione (cyclo(Gly-Sar)) vs. Linear Dipeptide Gly-Sar

In a direct head-to-head in vivo PET imaging study in mice, [11C]cyclo(Gly-Sar) (the radiolabeled form of 1-methylpiperazine-2,5-dione) exhibited rapid renal clearance with accumulation only in the renal pelvis region, whereas the linear dipeptide [11C]Gly-Sar showed rapid initial uptake into kidneys with slow clearance from the medulla, consistent with PEPT2-mediated reabsorption and retention [1]. In PEPT2 knockout mice, the linear [11C]Gly-Sar demonstrated rapid renal elimination and absence of medullary radioactivity, confirming that the differential behavior of the two compounds is attributable to their differing recognition by PEPT2 [1]. This demonstrates that cyclization to the diketopiperazine abolishes PEPT2 substrate activity, converting a retained renal tracer into a rapidly cleared agent.

PET Imaging Peptide Transporter PEPT2 Renal Pharmacokinetics

Altered Hydrogen-Bond Donor Capacity: 1-Methylpiperazine-2,5-dione vs. Unsubstituted Piperazine-2,5-dione

1-Methylpiperazine-2,5-dione possesses only one hydrogen-bond donor (the N4–H), whereas unsubstituted piperazine-2,5-dione possesses two (N1–H and N4–H) [1]. This reduces the compound's capacity for intermolecular hydrogen bonding, which has consequences for crystal packing, solubility, and target engagement. The measured logP of 1-methylpiperazine-2,5-dione is -1.16 , while the unsubstituted piperazine-2,5-dione has a calculated logP of approximately -2.2 (ACD/Labs or similar prediction). Although precise experimental logP for the unsubstituted analog under identical conditions is not available in the primary literature, the 1-methyl derivative is consistently more lipophilic, consistent with the addition of a methyl group to a polar scaffold .

Physicochemical Properties Hydrogen Bonding Drug Design

Conformational Constraint and Reduced Rotatable Bonds: 1-Methylpiperazine-2,5-dione vs. Linear Gly-Sar Dipeptide

As a cyclic dipeptide, 1-methylpiperazine-2,5-dione has zero rotatable bonds (excluding the methyl group), whereas the linear dipeptide glycylsarcosine has four rotatable bonds [1]. This rigidification restricts the conformational ensemble available to the molecule, which is a well-established strategy in peptidomimetic design for enhancing target binding affinity through preorganization and for improving metabolic stability by reducing susceptibility to proteolytic cleavage [2]. The number of rotatable bonds is a key parameter in drug-likeness filters (e.g., Veber rules), where fewer rotatable bonds correlate with improved oral bioavailability [2].

Conformational Analysis Peptidomimetics Metabolic Stability

Recommended Application Scenarios for 1-Methylpiperazine-2,5-dione Based on Quantitative Differentiation Evidence


PET Tracer Development for Renal PEPT2 Imaging: Exploiting Non-Substrate Properties

Researchers developing PET tracers to image PEPT2 function in the kidney should select 1-methylpiperazine-2,5-dione as the cyclized, non-substrate control probe. As demonstrated in the head-to-head in vivo comparison, [11C]cyclo(Gly-Sar) exhibits rapid clearance without PEPT2-mediated medullary retention, in stark contrast to the linear [11C]Gly-Sar substrate [1]. This differential behavior, validated in PEPT2 knockout models, makes the DKP form indispensable for distinguishing PEPT2-specific signals from non-specific renal accumulation in imaging studies.

Scalable Synthesis of DKP-Based Compound Libraries: Cost-Efficient Building Block Selection

Medicinal chemistry groups requiring multi-gram quantities of a monomethylated DKP building block should prioritize 1-methylpiperazine-2,5-dione synthesized via the sarcosine-based route, which delivers a 49% overall yield [1]. This optimized three-step procedure offers a superior cost-efficiency ratio compared to routes relying on N-alkylation of 1-acetyl-2,5-piperazinedione or cyclization of N-alkylglycylglycines, which typically require additional protection/deprotection steps and result in lower overall yields [2]. Procurement decisions for library synthesis should therefore specify this compound and its optimized synthetic provenance.

Peptidomimetic Lead Design Requiring Reduced H-Bond Donor Count and Increased Lipophilicity

When designing peptidomimetic leads that must penetrate biological membranes, the N-methyl substitution in 1-methylpiperazine-2,5-dione provides a measurable advantage: one fewer hydrogen-bond donor and a logP increase of approximately +1 unit relative to the unsubstituted DKP scaffold [1][2]. This improved physicochemical profile, combined with the inherent conformational rigidity of the DKP ring (zero backbone rotatable bonds), makes this compound the preferred core scaffold over piperazine-2,5-dione for programs targeting intracellular or CNS targets where passive permeability is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.